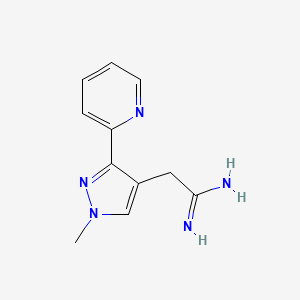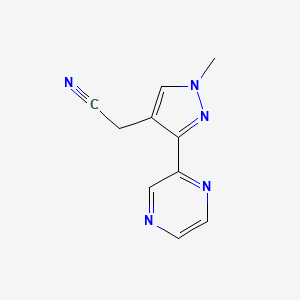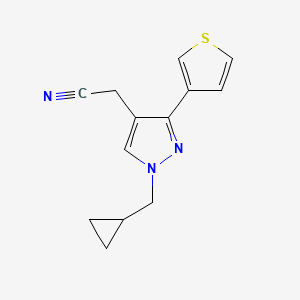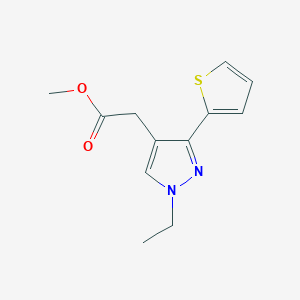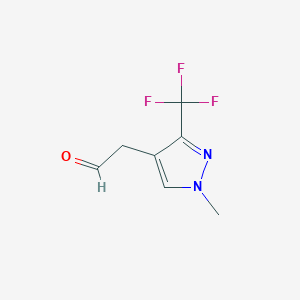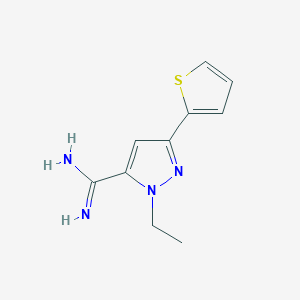
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and commercially important compounds . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Scientific Research Applications
Anticancer Activity
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, closely related to the requested compound, has been explored for anticancer activities. These compounds were prepared through cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride under ultrasound-promoted conditions. The produced compounds demonstrated promising anticancer activity against human leukemia cell lines, including Jurkat, RS4;11, and K562, indicating their potential in cancer treatment research (Santos et al., 2016).
Antitumor Agents
Another study focused on the synthesis of Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, highlighting their potent anti-tumor agents. These compounds showed significant activity against hepatocellular carcinoma (HepG2) cell lines, suggesting their utility in developing new antitumor agents (Gomha et al., 2016).
Tuberculostatic Activity
Research on 4-(Het)aryl-4,7-dihydroazolopyrimidines, structurally similar to the query compound, revealed their potential in combating tuberculosis. These compounds, synthesized through a multi-component condensation process, exhibited tuberculostatic activity, offering insights into novel antituberculous agents (Titova et al., 2019).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were evaluated for their antidepressant activities. One compound, in particular, showed significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential for therapeutic use in depression treatment (Mathew et al., 2014).
Enzyme Inhibitory Activity
The enzyme inhibitory activities of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) were studied. This research demonstrated the potential of these compounds in developing treatments for conditions associated with enzyme dysfunction, showing significant inhibition against these enzymes (Cetin et al., 2021).
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Safety and Hazards
Future Directions
The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and pyrazole derivatives, it could be of interest in fields such as medicinal chemistry .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been observed to reduce the production of cytokines and chemokines, thereby modulating the immune response . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to altered gene expression and reduced inflammation . In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules involved in cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and modulation of their activity. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, leading to altered phosphorylation states and downstream signaling events . These interactions result in changes in gene expression, cellular responses, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular processes, such as reduced inflammation and altered gene expression
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound has shown anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted . The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides and ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and overall cellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles . These localization patterns play a crucial role in determining the compound’s effects on cellular processes and overall function.
properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIFKIDKBKILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







